molecular formula C10H13ClN2O2 B3365007 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS No. 1191454-46-2

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one

Cat. No.: B3365007
CAS No.: 1191454-46-2
M. Wt: 228.67 g/mol
InChI Key: XTKVQXIAVCHJNQ-UHFFFAOYSA-N
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Description

Significance of the Pyridazinone Scaffold in Chemical Biology and Medicinal Chemistry

The pyridazinone core is a key building block for a multitude of biologically active molecules. nih.gov Its derivatives have been reported to exhibit an extensive range of pharmacological effects, establishing this scaffold as a cornerstone in the development of new therapeutic agents. prepchem.combldpharm.com The interest in pyridazinone chemistry is continually increasing due to the consistent discovery of new biological applications for its derivatives. prepchem.comnih.gov

The wide-ranging activities associated with the pyridazinone nucleus include:

Cardiovascular Effects: Certain pyridazinone derivatives, such as Levosimendan, Amipizone, and Pimobendan, are recognized for their cardiotonic properties. prepchem.com

Anti-inflammatory and Analgesic Activity: Many pyridazinone compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs), with some showing potent analgesic and anti-inflammatory effects with potentially low ulcerogenicity. cbijournal.com

Anticancer Properties: Researchers have synthesized numerous pyridazinone derivatives and evaluated their cytotoxic activities against various cancer cell lines, including liver, breast, and leukemia. cbijournal.com Some derivatives have also been explored for their antiangiogenic potential, which is crucial in cancer therapy. cbijournal.com

Antimicrobial and Antiviral Activity: The scaffold is associated with antibacterial, antifungal, and even anti-HIV properties. prepchem.com

Central Nervous System (CNS) Activity: Derivatives have shown potential as antidepressants, anticonvulsants, anxiolytics, and sedatives. cbijournal.com

Other Activities: The biological profile of pyridazinones also extends to antiplatelet, antihypertensive, antidiabetic, antihistamine, and antiulcer activities. cbijournal.commolcore.com

This remarkable diversity in biological function underscores the therapeutic potential of the pyridazinone framework and solidifies its importance in medicinal chemistry. chemimpex.com

Overview of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one's Position within the Pyridazinone Research Landscape

While the broader pyridazinone family is the subject of extensive research, specific information on this compound in peer-reviewed literature is limited. It is primarily available through chemical supplier catalogs as a research chemical or building block. bldpharm.commolcore.com Its position in the research landscape is best understood by examining its structural features in the context of synthetic chemistry for creating more complex, biologically active molecules.

The key structural components of this compound are the 4-chloro and 5-alkoxy (cyclopentylmethoxy) substituents. The chlorine atom at the C4 position is a synthetically useful handle. In many pyridazinone syntheses, a chloro group at this position acts as a leaving group, allowing for nucleophilic substitution reactions to introduce a variety of other functional groups. For instance, studies on related 4-chloro-pyridazinones demonstrate that the chlorine can be readily displaced by amines (cyclic or acyclic) to generate a library of new derivatives for biological screening. prepchem.comcbijournal.com

Similarly, the ether linkage at the C5 position is a common feature in many bioactive pyridazinones. The cyclopentylmethoxy group is a lipophilic moiety that can influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The unique structure of this substituent can be explored to optimize interactions with biological targets. Compounds like 4-chloro-5-methoxy-3(2H)-pyridazinone are recognized as versatile intermediates for creating novel therapeutic agents and agrochemicals. chemimpex.com

Therefore, this compound is best positioned as a synthetic intermediate, designed for use in discovery chemistry programs aiming to generate novel pyridazinone derivatives. Its value lies in its potential to be elaborated into more complex structures for evaluation in various therapeutic areas, from oncology to infectious diseases.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1191454-46-2
Molecular Formula C10H13ClN2O2
Molecular Weight 228.68 g/mol
Canonical SMILES C1CC(C1)COC2=C(C(=O)NN=C2)Cl
InChI Key Not Publicly Available

Academic Research Context and Areas of Focus for Pyridazinone Derivatives

Academic and industrial research on pyridazinone derivatives is vibrant and multifaceted, driven by the scaffold's proven track record in producing pharmacologically active compounds. chemimpex.com The primary areas of focus are centered on leveraging the structural versatility of the pyridazinone ring to develop targeted therapies.

A significant area of research is oncology . Scientists are actively designing and synthesizing novel pyridazinone-based molecules as anticancer agents. rsc.org Research efforts often focus on structure-activity relationship (SAR) studies to optimize the cytotoxicity of these compounds against various cancer cell lines and to understand their mechanisms of action, which can include the inhibition of crucial enzymes like VEGFR-2. nih.govrsc.org

Another major focus is the development of anti-inflammatory agents . Chronic inflammation is a key factor in numerous diseases, and pyridazinones are being explored for their ability to modulate inflammatory pathways, for example, by targeting mediators like TNF-α and IL-6. mdpi.com

Furthermore, research continues in the area of cardiovascular diseases , building on the success of early pyridazinone-based drugs. prepchem.com The development of new antihypertensive, antiplatelet, and cardiotonic agents remains an active field of investigation.

The table below summarizes the primary research areas for pyridazinone derivatives, highlighting the breadth of their application.

Table 2: Major Research Areas for Pyridazinone Derivatives

Research Area Therapeutic Target/Application
Oncology Anticancer, Antiangiogenic, VEGFR-2 Inhibition
Inflammation Anti-inflammatory, Analgesic, TNF-α/IL-6 Modulation
Cardiovascular Cardiotonic, Antihypertensive, Antiplatelet
Infectious Diseases Antibacterial, Antifungal, Antiviral (including Anti-HIV)
Neurology Anticonvulsant, Antidepressant, Anxiolytic
Gastrointestinal Antiulcer, Antisecretory
Agrochemicals Herbicides, Fungicides, Plant Growth Regulators

Future research directions will likely focus on refining the selectivity and potency of pyridazinone derivatives, improving their pharmacokinetic profiles, and exploring novel therapeutic applications. chemimpex.com The ease of synthesis and the potential for structural modification ensure that the pyridazinone scaffold will remain a subject of intense scientific inquiry for years to come.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-(cyclopentylmethoxy)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-9-8(5-12-13-10(9)14)15-6-7-3-1-2-4-7/h5,7H,1-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKVQXIAVCHJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Cyclopentylmethoxy Pyridazin 3 2h One

Established Synthetic Pathways for the Pyridazinone Core Structure

The formation of the pyridazinone ring, a key structural motif in a wide array of biologically active compounds, is achievable through several reliable synthetic routes. These methods often involve the strategic condensation of acyclic precursors to construct the heterocyclic framework.

Cyclocondensation Reactions for Pyridazinone Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazinones. rsc.org These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. The versatility of this approach allows for the introduction of various substituents onto the pyridazinone ring by choosing appropriately functionalized starting materials. For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate (B1144303) is a well-established method for producing 6-aryl-4,5-dihydropyridazin-3(2H)-ones. biomedpharmajournal.orgorientjchem.org Similarly, γ-keto acids can react with hydrazines to form the corresponding dihydropyridazinones. nih.gov These reactions underscore the fundamental principle of forming the N-N bond and the adjacent carbonyl group within the six-membered ring through a dehydration process.

Precursor Compounds and Intermediate Syntheses (e.g., Mucochloric Acid Derivatives)

A significant and historically important precursor for the synthesis of halogenated pyridazinones is mucochloric acid. researchgate.net This commercially available starting material, derivable from furfural, provides a direct route to 4,5-dichloropyridazin-3(2H)-one. researchgate.netcbijournal.com The reaction of mucochloric acid with hydrazines, such as 4-methylphenyl hydrazine, in an acidic medium can efficiently yield the corresponding N-substituted 4,5-dichloropyridazin-3(2H)-one. cbijournal.com This intermediate is pivotal as it allows for the sequential and regioselective displacement of the chlorine atoms, enabling the introduction of diverse functional groups at the C-4 and C-5 positions.

Regioselective Functionalization and Derivatization Approaches

The chemical reactivity of the 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one scaffold is dominated by the chlorine atom at the C-4 position and the potential for substitution at the nitrogen atom of the pyridazinone ring. These sites offer opportunities for structural elaboration and the synthesis of a diverse range of derivatives.

Introduction and Modification of the Cyclopentylmethoxy Moiety at C-5

The cyclopentylmethoxy group at the C-5 position is typically introduced via a nucleophilic substitution reaction on a precursor like 4,5-dichloropyridazin-3(2H)-one. The differential reactivity of the two chlorine atoms allows for a regioselective displacement. Generally, the C-5 chloro substituent is more susceptible to nucleophilic attack than the C-4 chloro substituent. This allows for the selective introduction of an alkoxy group, such as cyclopentylmethoxy, by reacting the dichloropyridazinone with the corresponding alcohol (cyclopentylmethanol) in the presence of a base.

Halogenation and Halogen Exchange Reactions at C-4

While the target compound already possesses a chlorine atom at the C-4 position, this site is reactive towards nucleophilic substitution. The chlorine atom can be displaced by various nucleophiles, including amines, to generate a library of 4-substituted pyridazinone derivatives. prepchem.com For example, the reaction of a 4,5-dichloropyridazin-3-one with various amines leads to the selective substitution at the 5-position, leaving the 4-chloro group intact for further functionalization. cbijournal.com

Nitrogen Atom Alkylation/Arylation on the Pyridazinone Ring

The nitrogen atom at position 2 of the pyridazinone ring is another key site for functionalization. N-alkylation or N-arylation can be achieved by reacting the pyridazinone with appropriate electrophiles, such as alkyl halides or arylboronic acids, under suitable reaction conditions. wisdomlib.org This modification can significantly influence the biological and physicochemical properties of the resulting compounds. For instance, N-alkylation of pyridazinone intermediates with ethyl chloroacetate (B1199739) has been employed in the synthesis of more complex derivatives. nih.gov Palladium-catalyzed hydroamination has also been reported as a method for the N-alkylation of pyridones and related heterocycles. fao.org

Advanced Synthetic Strategies for Analogues of this compound

The synthesis of pyridazinone analogues benefits from advanced strategies that enhance molecular complexity in a controlled and efficient manner. These methodologies are crucial for developing libraries of compounds for further research and application.

Cascade Reactions and Multicomponent Syntheses

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) represent highly efficient synthetic strategies. rsc.org They allow for the construction of complex molecules from simple starting materials in a single operation, which saves time, resources, and reduces waste. rsc.org

Multicomponent syntheses are particularly powerful for creating diverse molecular scaffolds. For instance, a copper-catalyzed three-component cyclization reaction involving aldehydes, hydrazines, and alkynyl esters has been successfully employed to produce pyridazinones with high regioselectivity. nih.gov This method exclusively yields the six-membered pyridazinone ring system, avoiding the formation of pyrazole (B372694) isomers. nih.gov Another notable MCR involves the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3). scispace.comresearchgate.net This approach is lauded for its high yields, short reaction times, and environmental compatibility. scispace.com The mechanism proceeds through a Friedel–Crafts acylation, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. scispace.com

Computational studies have also shed light on the mechanisms of cascade reactions that form pyridazines, such as those resulting from the reaction of 1,2,4-tetrazines with cyclic enolates. nih.gov These investigations help in understanding and predicting the outcomes of complex reaction sequences. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyridazinone Synthesis

Reaction Type Components Catalyst/Conditions Key Features Reference
Three-component Cyclization Aldehydes, Hydrazines, Alkynyl esters Copper(I) High regioselectivity for six-membered rings. nih.gov
Ultrasound-promoted MCR Arenes, Cyclic anhydrides, Aryl hydrazines [bmim]Br/AlCl3, Ultrasound High yields, short reaction times, recyclable catalyst. scispace.comresearchgate.net

Catalytic Approaches in Pyridazinone Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to target molecules. Various catalytic systems have been developed for the synthesis of pyridazinone cores and their derivatives.

Palladium-catalyzed cross-coupling reactions are a highly effective method for introducing a variety of substituents onto the pyridazinone ring. scispace.com This versatility allows for the fine-tuning of the molecule's properties. Copper-catalyzed reactions are also prominent, such as the aerobic 6-endo-trig cyclizations that can yield either 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent. organic-chemistry.org A copper-promoted cyclization of β,γ-unsaturated hydrazones provides another efficient route to 1,6-dihydropyridazines under mild conditions, which can then be easily oxidized to the corresponding pyridazines. organic-chemistry.org

Beyond metal catalysis, ionic liquids have been used as efficient and recyclable catalysts. scispace.com For example, the synthesis of pyridazinones and phthalazinones has been achieved using 1-butyl-3-methylimidazolium bromochloroaluminate, which acts as an acidic catalyst for the key Friedel–Crafts acylation step. scispace.com The use of such catalysts aligns with the principles of green chemistry due to their reusability, operational simplicity, and low toxicity. scispace.com Other catalytic systems, including those based on ruthenium, have also been explored for pyridazine (B1198779) synthesis, for example, from alkyne diols. liberty.edu

Table 2: Overview of Catalytic Methods in Pyridazinone Synthesis

Catalyst Type Reaction Substrates Key Features Reference
Copper Aerobic 6-endo-trig cyclization β,γ-unsaturated hydrazones Solvent-dependent product (dihydropyridazines vs. pyridazines), good yields. organic-chemistry.org
Palladium Cross-coupling Halopyridazin-3(2H)-ones Effective for introducing diverse substituents. scispace.com
Ionic Liquid ([bmim]Br/AlCl3) Friedel–Crafts acylation / Cyclization Arenes, Cyclic anhydrides Recyclable, environmentally compatible, high yields. scispace.com
Ruthenium Cyclization Alkyne diols Alternative metal catalyst for pyridazine ring formation. liberty.edu

Investigation of Biological Activities in Preclinical Research Models

In Vitro Biological Profiling of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one and its Analogues

In vitro studies, including enzymatic and cell-based assays, have been instrumental in elucidating the biological effects of pyridazinone derivatives.

Kinase Inhibition The pyridazin-3(2H)-one nucleus is a core component of various kinase inhibitors targeting enzymes implicated in cancer. nih.govnih.gov Analogues of the target compound have been specifically investigated for their inhibitory effects. For instance, a series of pyridazin-3(2H)-one analogs were synthesized and evaluated for their activity against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Certain compounds, such as a furan-2-yl derivative and a pyridin-4-yl derivative, demonstrated submicromolar IC₅₀ values against DYRK1A while showing no significant activity against other kinases like CDK5/p25 and GSK3α/β, indicating a degree of selectivity. nih.gov The broader pyridazinone class has also been associated with the inhibition of other kinases involved in oncogenesis, including PARP, B-RAF, BTK, and FGFR. nih.govnih.gov

Phosphodiesterase Inhibition Derivatives of pyridazin-3(2H)-one have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Studies on 4,5-dihydropyridazinone compounds revealed a strong inhibitory effect on cardiac type III phosphodiesterase (PDE III). nih.gov Specific analogues demonstrated significant potency, with IC₅₀ values in the sub-micromolar range, while showing insignificant inhibition of cardiac PDE I and PDE II. nih.gov

Tyrosinase Inhibition Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for developing skin-lightening agents to address hyperpigmentation. nih.govmdpi.com While direct inhibition data for this compound is not prominent, related heterocyclic structures have been explored as tyrosinase inhibitors. For example, aurones, which contain a benzylidenebenzofuran-3(2H)-one core, have been identified as human tyrosinase inhibitors, with potency being significantly influenced by the hydroxylation pattern on the aromatic rings. nih.gov This suggests that the core structure of pyridazinones could be a viable scaffold for developing novel tyrosinase inhibitors.

Antiproliferative Effects in Cancer Cell Lines Analogues of this compound have demonstrated significant antiproliferative activity across various human cancer cell lines. A study on 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives showed notable cytotoxic effects. cbijournal.com For example, compound 4e was highly active against the HEP3BPN 11 liver cancer cell line and the MDA 453 breast cancer cell line, while compound 4g showed high cytotoxicity against the HL 60 leukemia cell line. cbijournal.com In a separate study, a pyridazino[4,5-b]indol-4-one analogue exhibited antiproliferative activity against Huh-7, Caco2, and MDA-MB-231 cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridazinone Analogues

Compound Cell Line Cancer Type % Cytotoxicity / Activity
4a HEP3BPN 11 Liver 76.78±0.7
4e HEP3BPN 11 Liver 79.04±0.2
4e MDA 453 Breast 73.09±0.10
4g HL 60 Leukemia 76.33±0.10
10 (furan-2-yl) Huh-7, Caco2, MDA-MB-231 Liver, Colorectal, Breast Exhibited antiproliferative effects

Data sourced from Chemistry & Biology Interface and Bioorganic & Medicinal Chemistry Letters. nih.govcbijournal.com

Antiangiogenic Activity Angiogenesis, the formation of new blood vessels, is critical for tumor growth and progression. Certain pyridazinone analogues have been shown to inhibit this process by targeting proangiogenic cytokines. Selected compounds with promising anticancer activity were further tested for their ability to inhibit cytokines involved in tumor progression. cbijournal.com These studies demonstrated that specific analogues could potently inhibit a range of proangiogenic proteins, including Vascular Endothelial Growth Factor (VEGF), Tumor Necrosis Factor-alpha (TNFα), and Epidermal Growth Factor (EGF), suggesting a mechanism of action that involves the disruption of tumor vasculature support. cbijournal.com

Table 2: Inhibition of Proangiogenic Cytokines by Pyridazinone Analogues

Compound Cytokine Inhibited
4a VEGF, Leptin
4e TNFα, VEGF, FGFb, TGFβ, EGF
4g TNFα, VEGF, IL6, EGF

Data sourced from Chemistry & Biology Interface. cbijournal.com

Antioxidant Activity Oxidative stress contributes to the development of numerous diseases, including cancer. cbijournal.com Consequently, agents with antioxidant potential are of significant interest. The antioxidant capacity of several 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. cbijournal.com The results indicated that all tested compounds possessed the ability to interact with and neutralize the stable free radical. One compound, 4a , exhibited notable antioxidant activity (70.27% radical scavenging), which was comparable to the standard antioxidant, ascorbic acid (76.45%). cbijournal.com

GPR119 GPR119 is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic islets and intestinal L-cells. Its activation leads to glucose-dependent insulin release and the secretion of incretin hormones, making it an attractive therapeutic target for type 2 diabetes. nih.gov While direct binding studies of this compound to GPR119 are not detailed in the reviewed literature, the general pyridazin-3(2H)-one scaffold has been noted for its ability to interact with multiple targets, including GPCRs. nih.govnih.gov This suggests a rationale for screening compounds from this class for potential agonist or antagonist activity at GPR119.

Cannabinoid Receptors There is no information in the reviewed literature regarding the interaction of this compound or its close analogues with cannabinoid receptors.

Toll-like Receptors Toll-like receptors (TLRs) are a class of transmembrane proteins that play a crucial role in the innate immune system by recognizing molecular patterns associated with pathogens and cellular damage. nih.govnih.gov Dysregulation of TLR signaling is implicated in a variety of inflammatory diseases, making them important targets for therapeutic intervention. nih.gov Small molecules can modulate TLR activity; for example, some compounds inhibit TLR4 activation by interfering with receptor dimerization or by blocking the binding of its co-receptor MD2 to lipopolysaccharide (LPS). nih.govmdpi.com The potential for this compound or its analogues to modulate TLR signaling pathways represents an area for future investigation.

Preclinical Animal Model Studies Focused on Target Engagement and Mechanistic Insights

Based on the available literature, preclinical in vivo studies focusing on the pharmacodynamic biomarker modulation and proof-of-concept for pathway perturbation for this compound specifically are limited. The current body of research is primarily concentrated on in vitro characterization.

Data from preclinical animal models detailing the modulation of specific pharmacodynamic biomarkers following administration of this compound or its direct analogues are not extensively reported.

In vivo proof-of-concept studies to confirm that this compound or its analogues engage with and perturb specific biological pathways in a whole-animal context are not available in the reviewed scientific literature.

Molecular Mechanisms of Action and Pharmacological Target Engagement

Elucidation of Specific Protein Targets and Ligand-Target Interactions

The biological activity of pyridazinone derivatives is often attributed to their ability to inhibit protein kinases. Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazinone core can act as a scaffold that presents various substituents in a specific orientation to interact with the ATP-binding pocket of kinases.

Based on the activities of analogous compounds, potential protein targets for 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one could include:

c-Met Tyrosine Kinase: Several pyridazinone derivatives have been identified as potent and selective inhibitors of the c-Met tyrosine kinase, a receptor involved in tumorigenesis and metastasis. These inhibitors typically act as ATP-competitive ligands.

C-Terminal Src Kinase (CSK): Pyridazinone-based compounds have been developed as inhibitors of CSK, a negative regulator of T-cell activation. Inhibition of CSK can enhance immune responses, making it an attractive target in immuno-oncology. In the ATP binding site of LCK, a related kinase, pyridazinone inhibitors have been observed to form hydrogen bonds with hinge region residues.

FER Tyrosine Kinase: Novel pyrido-pyridazinone derivatives have shown inhibitory activity against FER tyrosine kinase, which is implicated in cancer cell migration and invasion.

Other Kinases: The pyridazinone scaffold is considered a "privileged structure" in kinase inhibitor design and has been incorporated into inhibitors of various other kinases, such as Pim-1 kinase and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

The interaction of these inhibitors with their target kinases often involves the formation of hydrogen bonds between the pyridazinone ring and the hinge region of the kinase domain. The substituents on the pyridazinone core then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. For this compound, the cyclopentylmethoxy group at the C-5 position and the chloro group at the C-4 position would be expected to play a significant role in defining its target profile and binding affinity.

Detailed Analysis of Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies on related compounds provide valuable insights into the potential activity of this compound.

The substituent at the C-5 position of the pyridazinone ring is crucial for determining the biological potency of these compounds. In a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, the nature of the cyclic amine at the C-5 position significantly influenced their cytotoxic and antiangiogenic activities. For instance, a compound with a cyclopentylamine (B150401) at this position exhibited higher cytotoxicity against certain cancer cell lines.

While direct data on a C-5 cyclopentylmethoxy group is limited, the presence of a bulky and lipophilic group like cyclopentylmethoxy is likely to have a significant impact on target binding. The cyclopentyl group can occupy a hydrophobic pocket within the target protein's active site, potentially increasing binding affinity. The methoxy (B1213986) linker provides flexibility, allowing the cyclopentyl group to adopt an optimal orientation for interaction. The introduction of a cyclopentenone moiety into other molecular scaffolds has been shown to enhance their anticancer potential, suggesting that cyclic structures can confer favorable biological properties.

The chloro group at the C-4 position of the pyridazinone ring is a common feature in many bioactive derivatives. In studies of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the presence and position of a chloro substituent on a phenyl ring influenced anticancer activity. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the pyridazinone ring and may also participate in halogen bonding with the protein target, thereby influencing binding affinity.

The substituent at the N-2 position of the pyridazinone ring also plays a role in determining the pharmacological profile. In many reported pyridazinone kinase inhibitors, this position is often occupied by an aryl or substituted aryl group, which can engage in additional interactions with the target protein. In the case of this compound, the absence of a substituent at the N-2 position (an N-H) may allow it to act as a hydrogen bond donor, which could be critical for its interaction with certain protein targets.

Modulation of Intracellular Signaling Pathways and Biological Networks

By inhibiting specific protein kinases, pyridazinone derivatives can modulate various intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. The specific pathways affected would depend on the kinase(s) targeted by this compound.

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth and survival. Some pyridazinone-based compounds have been shown to inhibit kinases within this pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis, which are desirable effects in cancer therapy. The PI3K/mTOR pathway is also implicated in neuroinflammation.

RAS/RAF/MEK/ERK Pathway: This pathway is another critical regulator of cell proliferation and is often hyperactivated in cancer. B-Raf, a serine/threonine kinase in this pathway, is a known target for some pyridazinone derivatives.

NF-κB Signaling Pathway: Pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcriptional factor, a key regulator of inflammatory responses. This suggests that these compounds may exert anti-inflammatory effects by modulating this pathway.

T-Cell Receptor Signaling: As inhibitors of CSK, pyridazinone derivatives can enhance T-cell activation in response to antigen recognition by modulating the T-cell receptor signaling pathway. This can lead to an increased immune response against cancer cells.

The inhibition of these pathways can lead to a variety of cellular responses, including cell cycle arrest, apoptosis, and reduced production of inflammatory cytokines.

Structure-Property Relationship (SPR) Studies in the Context of Biological Interactions

Metabolic stability is another important consideration. In the development of pyridazinone-based CSK inhibitors, metabolite identification studies were crucial for identifying and blocking metabolic "soft spots" to improve the pharmacokinetic profile of the compounds. The cyclopentylmethoxy group in the target compound could be a potential site of metabolism, for example, through O-dealkylation or hydroxylation of the cyclopentyl ring. Understanding these potential metabolic pathways is essential for optimizing the drug-like properties of this class of compounds.

The table below summarizes the potential influence of different structural features on the biological activity and properties of pyridazinone derivatives, based on findings from related compounds.

Structural FeaturePositionPotential Influence on Biological Activity and Properties
Pyridazinone Core -Acts as a scaffold for kinase inhibition, often interacting with the hinge region of the ATP-binding pocket.
Cyclopentylmethoxy Group C-5The bulky and lipophilic cyclopentyl moiety can occupy hydrophobic pockets, potentially increasing binding affinity. The methoxy linker provides conformational flexibility.
Chloro Group C-4Modulates the electronic properties of the pyridazinone ring and may participate in halogen bonding, influencing binding affinity.
N-H Group N-2Can act as a hydrogen bond donor, which is often a key interaction for kinase binding.

Computational Chemistry and Cheminformatics Applications

Molecular Docking and Ligand-Protein Interaction Modeling for 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one and Analogues

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wjarr.com This technique is crucial for understanding the structural basis of ligand-protein interactions and for predicting the binding affinity of novel compounds. proquest.com For this compound and its analogues, docking studies can elucidate how modifications to the pyridazinone scaffold influence binding to various biological targets.

Research on pyridazinone derivatives has employed molecular docking to investigate their interactions with a range of protein targets, including enzymes and receptors involved in inflammation, cancer, and microbial infections. wjarr.combenthamdirect.com These studies typically reveal that the pyridazinone core acts as a key pharmacophore, often forming critical hydrogen bonds with amino acid residues in the active site of the target protein. amazonaws.com The substituents on the pyridazinone ring, such as the chloro group at position 4 and the cyclopentylmethoxy group at position 5, play a significant role in defining the specificity and strength of these interactions.

The cyclopentylmethoxy group, for instance, is likely to engage in hydrophobic interactions within a nonpolar pocket of the binding site. The chloro group can participate in halogen bonding or other electrostatic interactions, further anchoring the ligand. The oxygen and nitrogen atoms of the pyridazinone ring are prime candidates for forming hydrogen bonds with amino acid residues like arginine, glutamine, or serine. mdpi.com

Interactive Table: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Moiety of LigandType of InteractionPotential Interacting Amino Acid Residues
Pyridazinone Ring (C=O)Hydrogen BondArg, Lys (backbone NH)
Pyridazinone Ring (N-H)Hydrogen BondAsp, Glu (side chain C=O)
Cyclopentylmethoxy GroupHydrophobic/Van der WaalsLeu, Val, Ile, Phe
Chloro GroupHalogen Bond/HydrophobicMet, Trp

These predictive models are invaluable for rationalizing structure-activity relationships (SAR) and for guiding the synthesis of more potent and selective analogues. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For pyridazinone derivatives, QSAR studies have been successfully applied to model various biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net These models typically employ a range of descriptors calculated from the 2D or 3D structure of the molecules:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These include properties like dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions. nih.gov

Steric descriptors: These relate to the size and shape of the molecule, such as molar volume and surface area.

Hydrophobic descriptors: The partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a compound, which affects its ability to cross cell membranes.

A typical QSAR model for a series of analogues of this compound might take the form of a multiple linear regression (MLR) equation. For example, a hypothetical QSAR model for anti-inflammatory activity could be:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β are the regression coefficients for each descriptor. Such models are validated internally (e.g., using leave-one-out cross-validation, Q²) and externally to ensure their predictive power for new compounds. nih.gov

De Novo Design and Virtual Screening Methodologies for Novel Pyridazinone Ligands

Beyond analyzing existing compounds, computational methods are used to design novel molecules and screen large virtual libraries for potential hits.

Virtual Screening (VS) is a cost-effective method for identifying promising drug candidates from vast compound libraries. eurekaselect.com This can be done using either ligand-based or structure-based approaches. tandfonline.com

Ligand-based VS: This method uses a set of known active molecules to build a pharmacophore model, which represents the essential 3D arrangement of functional groups required for activity. This model is then used as a 3D query to search for new molecules with a similar arrangement. mdpi.com

Structure-based VS: This approach, which relies on molecular docking, screens a library of compounds against the 3D structure of a biological target to identify those that are predicted to bind with high affinity. nih.gov

De Novo Design algorithms build novel molecules from scratch or by modifying existing ones. nih.gov Starting with a scaffold like the pyridazinone core of this compound, these programs can suggest modifications or additions to optimize interactions within the target's binding site. For example, the LigBuilder program can be used to generate derivatives of a hit compound to maximize favorable interactions. nih.gov

In a study on pyridazinone-based molecules, a two-step inverse virtual screening (iVS) approach was used. tandfonline.com Initially, a library of pyridazinone analogues was screened against a large collection of pharmacophore models to identify potential biological targets. Subsequently, molecular docking was used to investigate the binding capabilities of these compounds to the identified targets. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of a docked pose and for understanding the conformational changes that may occur upon ligand binding. nih.gov

For a complex between a ligand like this compound and its protein target, an MD simulation can provide valuable information:

Stability of the Complex: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, one can assess the stability of the binding mode. A stable complex will show minimal fluctuations in its RMSD value after an initial equilibration period. researchgate.net

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid. This can highlight key residues that adapt their conformation to accommodate the ligand.

Interaction Analysis: MD simulations allow for the analysis of interactions, such as hydrogen bonds, over time. This helps to identify the most persistent and therefore most important interactions for binding.

In studies involving pyridazinone derivatives, MD simulations have been used to validate docking results and to confirm the stability of ligand-protein interactions. tandfonline.com These simulations provide a more realistic representation of the physiological environment and can refine the understanding of the binding mechanism. tandfonline.comresearchgate.net

Analysis of Physicochemical Descriptors Pertinent to Molecular Interactions (e.g., Electronic Properties, Steric Hindrance)

The interaction of a ligand with its target is governed by a delicate balance of various physicochemical properties. Understanding these descriptors is key to rational drug design. eurekaselect.com For this compound, several descriptors are particularly relevant.

Electronic Properties: The pyridazinone ring is a π-deficient system, and its nitrogen atoms can act as hydrogen bond acceptors. sarpublication.com The distribution of electron density, characterized by the molecular electrostatic potential (MEP) and dipole moment, dictates how the molecule will interact with the electrostatic field of the protein's active site. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of chemical reactivity and the ability to participate in charge-transfer interactions.

Steric Hindrance: The size and shape of the cyclopentylmethoxy substituent are critical. While it can form favorable hydrophobic interactions, an excessively bulky group could cause steric clashes with the protein, preventing optimal binding. Conformational analysis helps to understand the preferred spatial arrangement of this group.

Lipophilicity (logP): This property influences both the binding to hydrophobic pockets in the target protein and the pharmacokinetic properties of the molecule, such as absorption and distribution. nih.gov

Topological Polar Surface Area (tPSA): This descriptor is related to the molecule's ability to form hydrogen bonds and is often used to predict cell permeability.

A systematic analysis of these descriptors across a series of pyridazinone analogues allows for the construction of robust SAR and QSAR models, providing a deeper understanding of the structural requirements for biological activity. nih.gov

Interactive Table: Key Physicochemical Descriptors and Their Relevance

DescriptorDefinitionRelevance to Molecular Interactions
logP Octanol-water partition coefficientGoverns hydrophobic interactions and membrane permeability.
tPSA Topological Polar Surface AreaPredicts hydrogen bonding capacity and cell penetration.
Dipole Moment Measure of net molecular polarityInfluences long-range electrostatic interactions with the target.
HOMO/LUMO Energy Energies of frontier molecular orbitalsRelates to chemical reactivity and charge-transfer interactions.
Molar Refractivity Molar volume corrected for refractive indexA measure of both volume and polarizability, affecting binding affinity.

Advanced Research Directions and Academic Applications

Exploration of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. The unique structure of this compound makes it an intriguing candidate for development as a chemical probe. Its cyclopentylmethoxy group can explore hydrophobic pockets in target proteins, while the chloro-pyridazinone core provides a reactive handle for modification and a scaffold for interaction.

Researchers can leverage this compound to investigate enzyme inhibition and understand its interactions within biological systems. chemimpex.com By attaching fluorescent tags or biotin (B1667282) to the molecule, its journey and binding events within a cell can be tracked, providing invaluable insights into cellular mechanics and potential drug action pathways. chemimpex.com This exploration is fundamental to identifying and validating new drug targets.

Strategies for Rational Design of Novel Pyridazinone Analogues with Enhanced Specificity or Novel Mechanisms

Rational drug design utilizes the knowledge of a biological target's structure to create new, more effective compounds. The this compound core serves as an excellent starting point for such endeavors. nih.gov By employing computational tools like molecular docking, scientists can simulate how modifications to the molecule might improve its binding affinity and specificity to a target protein, such as a specific kinase or receptor. researchgate.netnih.gov

Strategies for creating novel analogues include:

Bio-isosteric Replacement : Swapping the chlorine atom or the cyclopentyl group with other chemical groups to alter the molecule's electronic properties and shape, potentially leading to stronger and more selective interactions. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically synthesizing a library of related compounds and testing their biological activity to identify which molecular features are crucial for the desired effect. eurekalert.org

Pharmacophore-Based Screening : Using the 3D arrangement of the essential features of this compound to search databases for other molecules that might have similar biological activity. nih.govtandfonline.com

These approaches aim to design pyridazinone analogues that are not only potent but also highly selective, minimizing off-target effects. nih.gov

Table 1: Rational Design Strategies for Pyridazinone Analogues

Strategy Description Potential Outcome
Bio-isosteric Replacement Replacing key functional groups with others of similar size and electronic character. nih.gov Enhanced binding affinity, improved metabolic stability.
Structure-Activity Relationship (SAR) Synthesizing and testing a series of analogues to map critical features for activity. eurekalert.org Optimization of potency and selectivity.
Molecular Docking Computationally modeling the interaction between the analogue and its target protein. researchgate.net Prediction of binding mode and affinity, guiding synthesis.

| Pharmacophore Modeling | Identifying the essential 3D features required for biological activity to screen for new scaffolds. tandfonline.com | Discovery of novel chemical classes with similar activity. |

Development of Prodrug Strategies for Pyridazinone Derivatives

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For a compound like this compound, a prodrug approach could enhance its ability to cross cellular membranes or the blood-brain barrier. mdpi.com

This involves chemically modifying the pyridazinone core, for instance, by adding a promoiety that is cleaved by enzymes in the target tissue, releasing the active drug where it is needed most. mdpi.com This can increase the therapeutic efficacy while reducing systemic side effects.

Integration of High-Throughput Screening (HTS) and Automation in Pyridazinone Discovery

High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test the biological activity of a large number of compounds. ctppc.orgewadirect.com In the context of pyridazinone discovery, HTS can be used to screen vast chemical libraries for molecules that bind to a specific target. nih.gov

The process typically involves:

Developing a biological assay that produces a measurable signal (e.g., fluorescence) when a compound interacts with the target.

Using robotic systems to dispense thousands of different pyridazinone analogues into microplates containing the assay components. ctppc.org

Employing sensitive detectors to measure the signal from each well, identifying "hits" that show the desired activity. ctppc.org

This automated approach dramatically accelerates the initial stages of drug discovery, allowing researchers to quickly identify promising lead compounds from hundreds of thousands of candidates for further development. nih.govnih.gov

Application of Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

Understanding how a molecule like this compound interacts with its biological target at a molecular level is crucial for drug development. Advanced analytical techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to determine the three-dimensional structure of the compound and to study its interaction with proteins, revealing which parts of the molecule are involved in binding. semanticscholar.orgmdpi.com

X-ray Crystallography : If the compound can be co-crystallized with its target protein, X-ray crystallography can provide a detailed, atomic-level picture of the binding site and the precise nature of the interactions.

Mass Spectrometry (MS) : Techniques like ESI-MS are used to confirm the molecular weight and structure of newly synthesized pyridazinone analogues. mdpi.com

Fluorescence Spectroscopy and Circular Dichroism (CD) : These methods can investigate how the binding of a pyridazinone derivative affects the structure and conformation of a target protein, such as human serum albumin. nih.gov

These sophisticated techniques provide the detailed mechanistic insights necessary to guide the rational design of more effective and specific drugs. nih.govmdpi.com

Table 2: Advanced Analytical Methodologies in Pyridazinone Research

Methodology Application Information Gained
NMR Spectroscopy Studying ligand-protein interactions. semanticscholar.org Identifies binding interfaces and conformational changes.
X-ray Crystallography Determining the 3D structure of the ligand-protein complex. Provides atomic-level detail of the binding mode.
Mass Spectrometry Characterizing synthesized compounds. mdpi.com Confirms molecular structure and purity.
Fluorescence Spectroscopy Investigating binding events. nih.gov Measures binding affinity and quenching mechanisms.

| Circular Dichroism (CD) | Assessing changes in protein secondary structure upon binding. nih.gov | Reveals ligand-induced conformational changes in the target protein. |

Contribution to Chemical Biology Tool Development and Understanding of Biological Processes

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology. By acting as selective inhibitors or modulators of specific proteins, these compounds allow researchers to dissect complex biological pathways. nih.gov

For example, a highly specific pyridazinone-based inhibitor can be used to block the function of a single enzyme in a cell, allowing scientists to observe the downstream consequences and thereby understand the enzyme's role in a particular disease process. This contributes to a deeper fundamental understanding of biology and uncovers new potential points of intervention for future drug development. eurekalert.org The versatility of the pyridazinone scaffold ensures its continued importance as a source of new chemical probes and tools for exploring the frontiers of biological science. chemimpex.com

Q & A

Basic Research Questions

Q. How can the synthesis of 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one be optimized for improved yield and purity?

  • Methodology :

  • Use nucleophilic substitution reactions under reflux conditions with cyclopentylmethanol and a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .
  • Monitor reaction progress via TLC and purify using column chromatography with gradient elution (petroleum ether/ethyl acetate mixtures).
  • Optimize stoichiometry (e.g., 1.2–1.5 equivalents of cyclopentylmethanol) to minimize side products.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and cyclopentylmethoxy groups (δ 3.5–4.5 ppm for CH₂O) .
  • IR : Confirm C=O stretching (~1640–1680 cm⁻¹) and C–O–C ether vibrations (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and fragmentation patterns.

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SC-XRD) using SHELX programs for refinement .
  • Analyze dihedral angles between the pyridazinone core and substituents (e.g., cyclopentylmethoxy groups) to assess planarity or distortion .
  • Validate intramolecular interactions (e.g., C–H⋯Cl contacts) to explain conformational stability .

Advanced Research Questions

Q. What strategies address discrepancies in bioactivity data across structurally similar pyridazinones?

  • Methodology :

  • Compare substituent effects using SAR studies. For example, replacing cyclopentylmethoxy with morpholino groups alters α₁-adrenergic receptor binding affinity .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with in vitro assays .
  • Cross-reference crystallographic data (e.g., torsion angles of side chains) with activity trends .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodology :

  • Apply DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density at reactive sites (e.g., chloro or methoxy groups) .
  • Use ADMET predictors (e.g., SwissADME) to estimate CYP450-mediated oxidation risks.
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic half-life.

Q. What experimental approaches validate hydrogen bonding’s role in crystal packing?

  • Methodology :

  • Analyze SC-XRD data for bifurcated C–H⋯O/N interactions (e.g., bond distances <3.0 Å and angles >120°) .
  • Compare Hirshfeld surfaces to quantify intermolecular contact contributions (e.g., O⋯H/N⋯H interactions >15% suggest strong packing forces) .
  • Perform thermal analysis (DSC/TGA) to correlate melting points with packing efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.